1,3-Thiazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

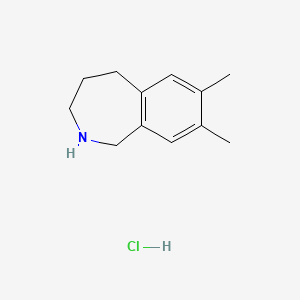

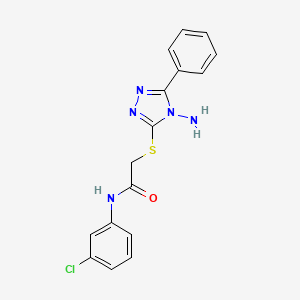

1,3-Thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO2S2 . It has a molecular weight of 183.64 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,3-Thiazole-5-sulfonyl chloride or similar compounds often involves reactions with phosphorus pentasulfide and triethylamine . Copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) can also be used to produce thiazoles . Another method involves the reaction of 2-acetamidothiazole with chlorosulfonic acid.Molecular Structure Analysis

The InChI code for 1,3-Thiazole-5-sulfonyl chloride is 1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H . This compound contains sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

Thiazoles, including 1,3-Thiazole-5-sulfonyl chloride, can undergo various chemical reactions. For instance, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Physical And Chemical Properties Analysis

1,3-Thiazole-5-sulfonyl chloride is a powder in physical form . It has a molecular weight of 183.64 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Antiproliferative Activity

Sulfones of a 5-Nitrothiazole series, which can be synthesized using “1,3-Thiazole-5-sulfonyl chloride”, have shown promising in vitro antiproliferative activity . Specifically, dihydrogenated sulfones have shown selective in vitro antiproliferative activity toward HepG2 human cell lines . This suggests that these compounds could have potential in the treatment of liver cancer .

Generation of New Heterocyclic Compounds

The thiazole nucleus can be linked with pyrazole and pyridine nuclei to generate new heterocyclic compounds . This is based on the condensation reaction between 1,3-thiazole or aminopyridine derivatives and 1H-pyrazole,3,5-dimethyl-1H-pyrazole, or 1,2,4-triazole .

Eco-friendly Synthesis

The synthesis of new sulfone derivatives under microwave irradiation is described . This eco-friendly process leads to the expected products in good yields by reaction of various substituted sulfinates with 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole .

Anticancer Potential

Recent years have seen major advances in research and development concerning new small molecules whose antiproliferative activity appears promising for the treatment of cancer . Among chemical compounds already developed as potential anticancer agents, some sulfones such as celecoxib, and heterocyclic molecules such as thiazole derivatives, have recently been reported to display promising antiproliferative activity .

Medicinal Chemistry

Thiazoles are one of the most prevalent heterocyclic nuclei, among compounds displaying biological activities . Such as β-lactams, urate-lowering drugs (febuxostat), or antiparasitic agents . Furthermore, sulfonylmethyl groups are well-known to be useful in synthetic methodologies and they can be used further for the preparation of various functionalized products .

Safety And Hazards

1,3-Thiazole-5-sulfonyl chloride is classified as dangerous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFPQQCIQDWBJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-5-sulfonyl chloride | |

CAS RN |

1820741-28-3 |

Source

|

| Record name | 1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2400947.png)

![N~6~-(3-fluoro-4-methylphenyl)-N~6~-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2400949.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)

![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

![1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2400959.png)

![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)

![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)